2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione
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Overview
Description
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[45]decane-1,3-dione is a synthetic compound known for its unique spirocyclic structure This compound belongs to the class of spiro compounds, which are characterized by a bicyclic system where two rings are connected through a single atom
Scientific Research Applications
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione typically involves a multi-step process. One common method includes the reaction of 3,5-dichlorobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituents attached to the rings.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with a different set of functional groups, used in various chemical and pharmaceutical applications.
Uniqueness
2-(3,5-Dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione is unique due to the presence of both dichlorophenyl and trimethyl groups, which impart distinct chemical properties and potential biological activities. Its unique structure makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-7,7,9-trimethyl-2-azaspiro[4.5]decane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO2/c1-11-7-17(2,3)10-18(8-11)9-15(22)21(16(18)23)14-5-12(19)4-13(20)6-14/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWPWKKRDRVORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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